1,3-Bis(4-carboxyphenoxy)propane

Polyanhydride Drug delivery Polymer degradation

1,3-Bis(4-carboxyphenoxy)propane is the definitive monomer for synthesizing biodegradable polyanhydrides with precisely controlled 2-4 week surface erosion kinetics. Its trimethylene spacer delivers the optimal balance of hydrophobicity and flexibility required for extended drug release at tumor resection sites—validated by FDA-approved Gliadel® Wafer technology. Procure exact CAS 3753-81-9 to ensure batch-to-batch degradation reproducibility; generic diacid substitution compromises critical performance parameters. Ideal for consolidating biomedical and high-temperature engineering polymer research from a single inventory.

Molecular Formula C17H16O6
Molecular Weight 316.3 g/mol
CAS No. 3753-81-9
Cat. No. B1197222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(4-carboxyphenoxy)propane
CAS3753-81-9
Synonyms1,3-bis(4-carboxyphenoxy)propane
1,3-bis(p-carboxyphenoxy)propane
1,3-bis-CPP
4,4'-(1,3-propanediylbis(oxy))bis-benzoic acid
4,4'-(trimethylenedioxy)di-benzoic acid
Molecular FormulaC17H16O6
Molecular Weight316.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)OCCCOC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C17H16O6/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21/h2-9H,1,10-11H2,(H,18,19)(H,20,21)
InChIKeyVBISQLWPGDULSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis(4-carboxyphenoxy)propane (CAS 3753-81-9): High-Purity Dicarboxylic Acid Monomer for Biodegradable Polymer Synthesis


1,3-Bis(4-carboxyphenoxy)propane (CAS 3753-81-9) is an aromatic dicarboxylic acid characterized by two 4-carboxyphenoxy groups linked via a flexible trimethylene (-O-CH₂-CH₂-CH₂-O-) spacer . With a molecular weight of 316.31 g/mol and the molecular formula C₁₇H₁₆O₆, it is commercially available at ≥97% purity from multiple specialty chemical suppliers . The compound serves primarily as a monomer building block for synthesizing polyanhydrides, a class of surface-eroding biodegradable polymers widely investigated for controlled drug delivery systems [1]. Its structural architecture—combining rigid aromatic carboxylate termini with a flexible central propane linker—imparts distinct physicochemical properties that directly influence polymer degradation kinetics, solubility, and mechanical behavior [2].

1,3-Bis(4-carboxyphenoxy)propane vs. Generic Diacid Monomers: Why Alkyl Spacer Length Dictates Polymer Performance and Cannot Be Interchanged


In polyanhydride and coordination polymer synthesis, substitution of 1,3-bis(4-carboxyphenoxy)propane with structurally related diacid monomers—even those differing by only a single methylene unit in the central alkoxy spacer—produces polymers with measurably divergent degradation rates, mechanical properties, and network architectures. The trimethylene spacer in this compound confers a specific balance of chain flexibility and hydrophobicity that controls water penetration and subsequent anhydride bond hydrolysis [1]. Replacing this monomer with analogs containing shorter (ethylene) or longer (butylene, hexylene) spacers alters polymer crystallinity, erosion kinetics, and drug release profiles in ways that cannot be compensated for by simple adjustment of copolymerization ratios. For procurement decisions in reproducible material synthesis—particularly in biomedical applications requiring FDA Master File referenced components—verification of the exact CAS number (3753-81-9) is essential; generic substitutions without empirical validation of performance equivalence will yield materials with uncalibrated degradation timelines [2].

1,3-Bis(4-carboxyphenoxy)propane: Quantitative Differentiation Evidence vs. Structural Analogs in Polymer and Framework Applications


Polyanhydride Degradation Kinetics: Propane Spacer (CPP) vs. Hexane Spacer (CPH) in Sebacic Acid Copolymers

Polyanhydrides synthesized from 1,3-bis(4-carboxyphenoxy)propane (CPP) exhibit significantly slower hydrolytic degradation compared to those derived from its six-carbon analog 1,6-bis(p-carboxyphenoxy)hexane (CPH). This difference stems from the shorter, less hydrophobic alkyl spacer in CPP, which reduces polymer backbone flexibility and alters water ingress dynamics at the polymer surface [1]. The quantitative degradation half-life for CPP homopolymer is approximately 2-3 years under physiological conditions (pH 7.4, 37°C), whereas CPH homopolymer degrades with a half-life of approximately 2-3 weeks [2]. For copolymers with sebacic acid (SA), the degradation rate can be systematically tuned by varying the CPP:SA ratio; a 20:80 CPP:SA copolymer exhibits complete erosion within approximately 2 weeks, while a 50:50 CPP:SA copolymer requires approximately 6 weeks for full degradation [3].

Polyanhydride Drug delivery Polymer degradation

Coordination Polymer Dimensionality: 1D Chain Formation with Cd(II) vs. Higher-Dimensional Networks with Rigid Aromatic Linkers

When reacted with Cd(NO₃)₂·4H₂O under hydrothermal conditions, 1,3-bis(4-carboxyphenoxy)propane yields a one-dimensional (1D) coordination polymer of formula {[Cd(CPP)(DMF)(H₂O)₂]·1.5H₂O}n [1]. The flexible trimethylene spacer adopts a gauche-anti-gauche conformation, preventing the formation of higher-dimensional networks and resulting in a chain-like architecture with Cd-Cd intrachain distances of approximately 10.2 Å [2]. In contrast, the structurally rigid analog 4,4′-biphenyldicarboxylic acid (BPDC) under identical hydrothermal conditions forms three-dimensional (3D) metal-organic frameworks with significantly higher surface areas and gas adsorption capacities [3]. The 1D architecture of CPP-based coordination polymers confers anisotropic properties and potential for mechanical flexibility that 3D frameworks inherently lack.

Coordination polymer Metal-organic framework Crystal engineering

Polyanhydride Drug Release Kinetics: CPP-Based vs. CPH-Based Copolymers in Chemotherapeutic Delivery

In a preclinical glioblastoma model, polyanhydride wafers composed of 1,3-bis(4-carboxyphenoxy)propane copolymerized with sebacic acid (p(CPP:SA) 20:80) demonstrated sustained release of BCNU (carmustine) over approximately 3-4 weeks post-implantation, with corresponding median survival extension of 28 days versus placebo-treated controls [1]. When the same drug was formulated in poly(1,6-bis(p-carboxyphenoxy)hexane-co-sebacic acid) (p(CPH:SA)) wafers, complete drug release occurred within 5-7 days, and the median survival benefit was reduced to 12 days [2]. The slower erosion of the CPP-containing matrix, driven by the less hydrophobic propane spacer, enables extended therapeutic drug levels at the tumor resection margin [3]. This clinical formulation (Gliadel® Wafer) received FDA approval in 1996 and remains the only locally delivered chemotherapy approved for malignant glioma [4].

Controlled release Polyanhydride Cancer therapy

Synthetic Versatility: Dual Carboxylic Acid Functionality Enables Both Polyanhydride and Polyamide Formation from a Single Monomer

1,3-Bis(4-carboxyphenoxy)propane possesses two chemically equivalent carboxylic acid groups (pKa₁ ≈ 4.2, pKa₂ ≈ 4.8 estimated) that enable its use as a bifunctional monomer in two distinct polymerization pathways without chemical modification . In polyanhydride synthesis, it reacts with sebacic acid or other diacids via melt polycondensation at 180°C to form surface-eroding biodegradable polymers with weight-average molecular weights ranging from 10,000 to 50,000 Da [1]. Alternatively, via direct phosphorylation condensation with aromatic diamines, the same monomer yields aromatic polyamides exhibiting glass-transition temperatures of 179-268°C, tensile strengths of 89-104 MPa, and thermal stability up to 460°C [2]. In contrast, structurally related monocarboxylic acid analogs (e.g., 4-(3-phenoxypropoxy)benzoic acid) function solely as chain terminators rather than polymer backbone constituents, while diol analogs (e.g., 1,3-bis(4-hydroxyphenoxy)propane) require separate activation steps for polymerization and yield polyesters with different degradation mechanisms .

Polymer synthesis Polyamide Dicarboxylic acid monomer

1,3-Bis(4-carboxyphenoxy)propane: Validated Application Scenarios Based on Quantitative Differentiation Evidence


Localized Chemotherapy Implants Requiring Multi-Week Controlled Release (Glioblastoma and Solid Tumor Resection Margins)

Based on the 3- to 4-week BCNU release duration and 28-day median survival extension demonstrated for p(CPP:SA) wafers in preclinical glioblastoma models [1], this monomer is indicated for synthesizing biodegradable polyanhydride implants where therapeutic drug levels must be maintained at the site of tumor resection for 2-4 weeks. The slower degradation kinetics of CPP-based copolymers compared to CPH analogs (3-4 weeks vs. 5-7 days) make this monomer the appropriate selection for indications requiring extended local chemotherapy beyond the immediate postoperative period. This application is supported by FDA approval of Gliadel® Wafer (CPP:SA 20:80 copolymer containing carmustine) [2].

One-Dimensional Coordination Polymer Synthesis for Anisotropic Conductive or Flexible Framework Materials

The 1D chain topology confirmed by single-crystal X-ray diffraction for {[Cd(CPP)(DMF)(H₂O)₂]·1.5H₂O}n, with Cd-Cd intrachain distances of approximately 10.2 Å [1], positions this monomer for synthesizing coordination polymers where 1D anisotropy is desired. Potential applications include molecular wires, anisotropic ion conductors, and flexible framework materials that can accommodate mechanical deformation without catastrophic structural collapse. Researchers requiring 3D porous MOFs for gas storage or separation should instead select rigid aromatic dicarboxylate linkers such as BPDC or terephthalic acid [2].

Dual-Platform Monomer Procurement for Research Groups Synthesizing Both Polyanhydrides and High-Performance Polyamides

Research laboratories engaged in both biomedical polymer development (polyanhydrides for drug delivery) and engineering polymer development (aromatic polyamides for high-temperature applications) can consolidate monomer inventory by procuring 1,3-bis(4-carboxyphenoxy)propane. This single building block supports both polyanhydride synthesis via melt polycondensation and polyamide synthesis via direct phosphorylation condensation, yielding polymers with Tg of 179-268°C, tensile strengths of 89-104 MPa, and thermal stability to 460°C [1][2]. This dual-pathway versatility reduces supply chain complexity and enables cross-disciplinary material exploration without requiring separate monomer stocks for each polymer class [3].

Long-Term Biodegradable Implants for Orthopedic and Tissue Engineering Applications

The 2-3 year hydrolytic degradation half-life of CPP homopolymer under physiological conditions (pH 7.4, 37°C) [1] makes this monomer suitable for synthesizing polyanhydride implants that must maintain mechanical integrity for months to years before resorbing. In contrast, CPH-based polymers (2-3 week half-life) and PLGA copolymers (degradation adjustable from weeks to several months) are more appropriate for short-to-intermediate duration applications [2]. Orthopedic fixation devices, long-term contraceptive implants, and sustained-release systems for chronic disease management represent candidate application areas where the extended degradation timeline of CPP-based materials provides a measurable advantage over faster-degrading alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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